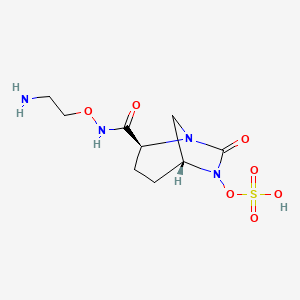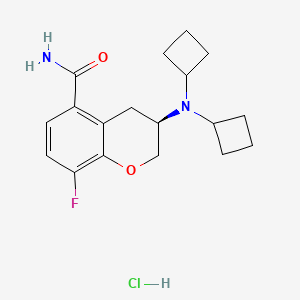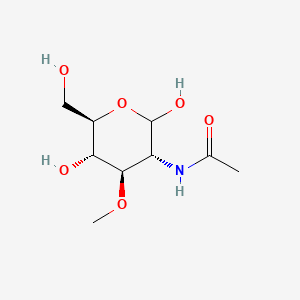
N-Boc-PEG7-alcohol
説明
N-Boc-PEG7-alcohol is a PEG/Alkyl/ether-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a PEG derivative containing a hydroxyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
N-Boc-PEG7-alcohol is a versatile building block that can be used in the synthesis of complex compounds . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular weight of N-Boc-PEG7-alcohol is 425.5 g/mol . It has a functional group of Boc-protected amine/Alcohol . The molecular formula is C19H39NO9 .Chemical Reactions Analysis
N-Boc-PEG7-alcohol is a reagent and speciality chemical, as well as a useful intermediate and reaction component . It has been reported to have an excellent quality and can be used as a reaction component or scaffold for complex syntheses .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Boc-PEG7-alcohol are influenced by its molecular structure . It is a liquid and its color ranges from colorless to light yellow .科学的研究の応用
Antibody-Drug Conjugates (ADCs) Synthesis
“N-Boc-PEG7-alcohol” is used as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the “N-Boc-PEG7-alcohol” linker connects the antibody to the drug, allowing the drug to specifically target and kill the cancer cells .
PROTAC Technique
“N-Boc-PEG7-alcohol” is used in the PROTAC (Proteolysis Targeting Chimera) technique . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The “N-Boc-PEG7-alcohol” plays a crucial role in the design and evaluation of PROTACs .
Drug Delivery
“N-Boc-PEG7-alcohol” is a PEG derivative containing a hydroxyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for drug delivery applications .
Derivatization or Replacement with Other Reactive Functional Groups
The hydroxyl group in “N-Boc-PEG7-alcohol” enables further derivatization or replacement with other reactive functional groups . This property allows it to be used in the synthesis of a wide range of compounds .
Deprotection under Mild Acidic Conditions
The Boc group in “N-Boc-PEG7-alcohol” can be deprotected under mild acidic conditions to form the free amine . This property is useful in various chemical reactions and synthesis processes .
Biopolymers & Synthetic Polymers
“N-Boc-PEG7-alcohol” is used in the field of biopolymers and synthetic polymers . It can be used to modify the properties of these polymers, enhancing their applications in various fields .
作用機序
Target of Action
N-Boc-PEG7-alcohol is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are therefore the proteins that these PROTACs and ADCs are designed to degrade or inhibit .
Mode of Action
N-Boc-PEG7-alcohol acts as a linker in the formation of PROTACs and ADCs . In PROTACs, one end of the linker binds to an E3 ubiquitin ligase, and the other end binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, the linker connects an antibody to a cytotoxic drug . The antibody guides the ADC to the target cell, where the drug is released to exert its cytotoxic effect .
Biochemical Pathways
The biochemical pathways affected by N-Boc-PEG7-alcohol are dependent on the specific PROTAC or ADC that it is part of . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, deliver cytotoxic drugs directly to target cells, leading to cell death .
Pharmacokinetics
The hydrophilic peg spacer in the compound can increase solubility in aqueous media , which could potentially enhance the bioavailability of the PROTACs and ADCs.
Result of Action
The result of N-Boc-PEG7-alcohol’s action is the formation of PROTACs and ADCs that can selectively degrade target proteins or deliver cytotoxic drugs to target cells . This can lead to the inhibition of disease-related proteins or the death of disease cells .
Action Environment
The action of N-Boc-PEG7-alcohol, as part of PROTACs or ADCs, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound, as the Boc group can be deprotected under mild acidic conditions . Additionally, the presence of certain enzymes in the cellular environment can influence the cleavage of the linker and the release of the drug in ADCs .
将来の方向性
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO9/c1-19(2,3)29-18(22)20-4-6-23-8-10-25-12-14-27-16-17-28-15-13-26-11-9-24-7-5-21/h21H,4-17H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYKHCLPZWXBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-PEG7-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)
